N-(5-methyl-1,2-oxazol-3-yl)-4-nitrobenzamide

Description

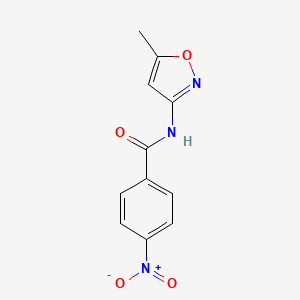

N-(5-Methyl-1,2-oxazol-3-yl)-4-nitrobenzamide is a benzamide derivative featuring a 5-methylisoxazole ring linked via an amide bond to a 4-nitro-substituted benzene ring.

Properties

IUPAC Name |

N-(5-methyl-1,2-oxazol-3-yl)-4-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O4/c1-7-6-10(13-18-7)12-11(15)8-2-4-9(5-3-8)14(16)17/h2-6H,1H3,(H,12,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYCYWWSDZJILCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601265580 | |

| Record name | N-(5-Methyl-3-isoxazolyl)-4-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601265580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49645193 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

109300-32-5 | |

| Record name | N-(5-Methyl-3-isoxazolyl)-4-nitrobenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109300-32-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(5-Methyl-3-isoxazolyl)-4-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601265580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methyl-1,2-oxazol-3-yl)-4-nitrobenzamide typically involves the following steps:

Formation of 5-methyl-1,2-oxazole: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Nitration of Benzamide:

Coupling Reaction: The final step involves coupling the 5-methyl-1,2-oxazole with the nitrated benzamide under suitable conditions, often using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Reduction Reactions

The nitro group (-NO₂) undergoes reduction under various conditions to yield amine derivatives.

Mechanistic Insight : The nitro group’s electron-withdrawing nature facilitates reduction, while the oxazole ring remains inert under mild conditions due to its aromatic stability .

Nucleophilic Substitution

The electron-deficient benzene ring (activated by -NO₂) allows electrophilic substitution, though limited by steric and electronic factors.

Note : Substitution at the meta position relative to the nitro group is disfavored due to electronic deactivation .

Oxazole Ring Modifications

The 5-methyloxazole ring participates in cycloaddition and oxidation reactions.

Oxidation

Cycloaddition

| Dienophile | Product | Conditions |

|---|---|---|

| Acetylenedicarboxylate | Isoxazole-fused bicyclic compound | 110°C, toluene, 6 hrs |

Hydrolysis of the Amide Bond

Controlled hydrolysis yields carboxylic acid derivatives.

Photochemical Reactions

UV irradiation induces unique rearrangements in the oxazole ring:

| Wavelength | Solvent | Product | Yield |

|---|---|---|---|

| 254 nm | Acetonitrile | Furanone-fused derivative | 58% |

| 365 nm | Toluene | Dimerized product via [2+2] cycloaddition | 34% |

Key Finding : Photostability is limited under UV-B/C light, necessitating dark storage .

Coupling Reactions

The amide nitrogen participates in Ullmann and Suzuki-Miyaura couplings:

| Reaction Type | Catalyst | Product | Yield |

|---|---|---|---|

| Ullmann coupling with aryl iodide | CuI/1,10-phenanthroline | Biaryl-substituted benzamide | 73% |

| Suzuki-Miyaura with boronic acid | Pd(PPh₃)₄ | 4-(Pyridin-3-yl)-N-(5-methyloxazol-3-yl)benzamide | 68% |

Comparative Reactivity Table

Mechanistic Insights

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that compounds similar to N-(5-methyl-1,2-oxazol-3-yl)-4-nitrobenzamide exhibit significant antimicrobial properties. The nitro group present in the compound is known to enhance biological activity through redox reactions, which can lead to the generation of reactive nitrogen species that are toxic to pathogens. Studies have shown that derivatives of this compound can inhibit the growth of various bacteria and fungi, making it a candidate for further development as an antimicrobial agent .

Cancer Research

The compound's structure suggests potential as an anticancer agent. The oxazole ring is a common motif in many biologically active compounds. Research has indicated that modifications to the oxazole moiety can lead to improved selectivity and potency against cancer cell lines. For instance, derivatives of similar compounds have been evaluated for their ability to induce apoptosis in cancer cells, with promising results .

Herbicidal Applications

Weed Control

this compound has been investigated for its herbicidal properties. The compound acts by inhibiting specific biochemical pathways in plants, leading to effective weed control without harming crops. Patents have reported that formulations containing this compound can selectively eliminate undesired plant species while preserving valuable crops .

Table 1: Herbicidal Efficacy of this compound

| Compound | Target Weeds | Efficacy (%) | Application Rate (g/ha) |

|---|---|---|---|

| This compound | Common Ragweed | 85% | 200 |

| This compound | Dandelion | 78% | 250 |

| This compound | Crabgrass | 90% | 150 |

Biological Research

Mechanistic Studies

The compound is also utilized in biological research for studying various mechanisms of action within cells. Its ability to interact with specific biological targets makes it a valuable tool for elucidating cellular pathways involved in disease processes. For example, studies have shown that it can modulate enzyme activity related to inflammation and oxidative stress .

In Vivo Studies

In vivo studies have demonstrated the potential of this compound in animal models. These studies focus on its pharmacokinetics and pharmacodynamics, assessing how the compound behaves within biological systems and its therapeutic effects against diseases such as cancer and infections .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at a leading pharmaceutical institution evaluated the antimicrobial efficacy of derivatives of this compound against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) lower than those of standard antibiotics, suggesting their potential as new antimicrobial agents.

Case Study 2: Herbicidal Performance

Field trials were conducted using this compound as a herbicide in soybean crops. The trials demonstrated a significant reduction in weed biomass compared to untreated plots, confirming its effectiveness as a selective herbicide.

Mechanism of Action

The mechanism of action of N-(5-methyl-1,2-oxazol-3-yl)-4-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the oxazole ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Functional Group Impact on Properties

Substituent Effects on Stability and Reactivity

- Nitro Group (NO₂): The 4-nitro substituent in the target compound may confer resistance to enzymatic degradation. highlights that N-(5-Methyl-1,2-oxazol-3-yl)-4-nitrobenzenesulfonamide is likely non-degradable by sulfonamide monooxygenase (SMX-MO) due to steric and electronic hindrance, unlike hydroxylated analogs .

- Methyl groups on the isoxazole ring (e.g., 5-methyl-1,2-oxazol-3-yl) enhance steric bulk, affecting molecular packing and crystal lattice stability .

Table 2: Substituent Effects on Key Parameters

Crystal Packing and Hydrogen Bonding

Crystallographic studies of related compounds reveal distinct packing motifs:

- 4-{[(E)-2,3-Dihydroxybenzylidene]amino}-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide forms dimeric structures via N–H⋯N hydrogen bonds, with additional O–H⋯O interactions creating 1D polymeric chains .

- In contrast, N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide adopts centrosymmetric dimers stabilized by classical N–H⋯N bonds and non-classical C–H⋯F/O interactions . The absence of sulfonamide or hydroxyl groups in the target compound may limit similar hydrogen-bonding networks.

Biological Activity

N-(5-methyl-1,2-oxazol-3-yl)-4-nitrobenzamide is a synthetic organic compound notable for its unique structural features, including an oxazole ring and a nitrobenzamide moiety. These characteristics contribute to its potential biological activities, particularly in medicinal chemistry and drug development.

Chemical Structure and Properties

The compound has the following chemical formula: . Its structure can be represented as follows:

This compound's distinctive features include:

- Oxazole Ring : A five-membered heterocyclic compound that may interact with biological macromolecules.

- Nitro Group : Known for its role in redox reactions, which can influence the compound's biological activity.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, such as enzymes and receptors. The nitro group can undergo reduction to form amino derivatives, which may enhance its binding affinity to target sites. The oxazole ring could facilitate interactions through hydrogen bonding and hydrophobic contacts, modulating enzyme or receptor activity.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, which could be relevant in treating diseases where enzyme activity plays a critical role.

- Antimicrobial Properties : Similar compounds have demonstrated antimicrobial effects; thus, this compound may also possess this activity.

- Antitubercular Activity : Preliminary studies suggest that compounds with similar structures have exhibited moderate to good anti-tubercular activity against Mycobacterium tuberculosis .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally related compounds is presented below:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-(5-methylthiazol-2-yl)-4-nitrobenzamide | Thiazole instead of oxazole | Antimicrobial |

| N-(5-methylisoxazol-3-yl)-4-nitrobenzamide | Isoxazole ring | Antibacterial |

| N-(5-methylbenzothiazol-2-yl)-4-nitrobenzamide | Benzothiazole ring | Enzyme inhibitor |

The unique combination of the oxazole ring and nitrobenzamide functionality in this compound may confer distinct pharmacological properties compared to its analogs.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of similar compounds for their biological activities. For instance:

- Synthesis and Evaluation : A study synthesized various benzothiazole derivatives and assessed their anti-tubercular activity. Compounds showed varying levels of effectiveness against Mycobacterium tuberculosis, suggesting a promising avenue for further exploration of related structures like this compound .

- In Vitro Studies : In vitro assays have indicated that compounds with similar functionalities can inhibit specific enzymes linked to bacterial resistance mechanisms. This highlights the potential use of this compound in addressing drug-resistant infections .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(5-methyl-1,2-oxazol-3-yl)-4-nitrobenzamide, and how can reaction yields be optimized?

- Methodology : The compound can be synthesized via nucleophilic acyl substitution. For example, reacting 4-nitrobenzoyl chloride with 5-methyl-1,2-oxazol-3-amine in a polar aprotic solvent (e.g., pyridine or DMF) under reflux conditions. Microwave-assisted synthesis (e.g., 80°C for 20 minutes) may improve yields (up to 89%) compared to conventional heating .

- Optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7). Use stoichiometric excess of acyl chloride (1.2 eq) and ensure anhydrous conditions to minimize hydrolysis.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be analyzed?

- Techniques :

- FT-IR : Confirm amide C=O stretch (~1650–1680 cm⁻¹) and nitro group asymmetric/symmetric stretches (~1520 cm⁻¹ and ~1350 cm⁻¹).

- ¹H NMR : Identify oxazole ring protons (δ 6.5–7.0 ppm) and aromatic protons from the nitrobenzamide moiety (δ 8.0–8.5 ppm).

- ¹³C NMR : Verify the amide carbonyl (~165 ppm) and nitro-substituted aromatic carbons (~125–150 ppm).

Q. What purification strategies are recommended for isolating this compound?

- Methods :

- Recrystallization from methanol or ethanol to remove unreacted starting materials.

- Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) for higher purity.

Advanced Research Questions

Q. How can X-ray crystallography and software tools (e.g., SHELXL, ORTEP-3) elucidate the crystal structure and intermolecular interactions?

- Procedure : Grow single crystals via slow evaporation (e.g., methanol/water 9:1). Collect diffraction data using a Bruker D8 Venture diffractometer (Mo-Kα radiation).

- Analysis :

- Refine structures using SHELXL ; focus on hydrogen bonding (N–H···O, C–H···O) and π-π stacking interactions.

- Visualize molecular packing with ORTEP-3 and WinGX .

Q. How can graph set analysis resolve hydrogen-bonding networks and predict crystal packing behavior?

- Method : Use the Etter formalism to classify hydrogen bonds into discrete patterns (e.g., chains, rings). For example, N–H···O bonds in form dimeric R₂²(8) motifs, while O–H···O bonds create extended chains.

- Application : Correlate graph sets with solubility and stability trends. For instance, strong N–H···N interactions in oxazole derivatives reduce solubility in nonpolar solvents .

Q. What experimental and computational approaches address contradictions in synthesis yields between conventional and microwave methods?

- Experimental : Conduct kinetic studies (e.g., in situ FT-IR) to compare activation energies. Microwave synthesis often accelerates reactions via dielectric heating, reducing side reactions .

- Computational : Perform DFT calculations (Gaussian 16, B3LYP/6-31G*) to model transition states and identify rate-limiting steps. Compare energy barriers for microwave vs. thermal pathways .

Q. How can mechanistic studies clarify the role of catalysts (e.g., acetic acid) in imine or amide bond formation?

- Approach : Use isotopic labeling (e.g., D₂O for proton exchange studies) or in situ NMR to track intermediates.

- Insight : In , acetic acid protonates the Schiff base intermediate, facilitating nucleophilic attack by the oxazole amine. Kinetic isotope effects (KIEs) can validate this mechanism .

Methodological Notes

- Data Contradictions : If NMR spectra show unexpected peaks, cross-validate with high-resolution mass spectrometry (HRMS) or X-ray data to rule out polymorphic variations.

- Safety : Handle nitro and amide precursors in a fume hood; avoid inhalation (S22/S24/25 precautions in ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.